molecular formula C10H12N2O4 B4407106 N-(4-methoxy-3-nitrophenyl)propanamide

N-(4-methoxy-3-nitrophenyl)propanamide

Cat. No.: B4407106
M. Wt: 224.21 g/mol
InChI Key: VJXKSKRNWXAKOQ-UHFFFAOYSA-N
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Description

Significance of Arylpropanamide Scaffolds in Synthetic Chemistry

Arylpropanamide scaffolds are prevalent structural motifs in a wide array of organic molecules. nih.govnih.govresearchgate.net Their importance stems from their presence in numerous biologically active compounds and their utility as versatile building blocks in organic synthesis. The propanamide side chain can be readily modified, and the aryl ring can be functionalized with various substituents to modulate the molecule's properties. This adaptability makes arylpropanamide scaffolds valuable for creating libraries of compounds for drug discovery and materials science applications. mdpi.com The amide bond itself is a cornerstone of peptide and protein chemistry, and its formation is one of the most fundamental transformations in organic synthesis. nih.govrsc.org

Overview of Nitroaromatic and Methoxy-Substituted Amides in Chemical Research

Nitroaromatic compounds are a significant class of industrial chemicals, widely used in the synthesis of products such as dyes, polymers, and pharmaceuticals. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution and modifying the properties of other substituents. nih.gov The reduction of the nitro group to an amine is a common and crucial transformation, providing a gateway to a vast range of other functional groups and molecular structures. organic-chemistry.org

The presence of a methoxy (B1213986) group on an aromatic ring, in contrast, acts as an electron-donating group, influencing the regioselectivity of electrophilic aromatic substitution reactions. In the context of amide-containing compounds, the methoxy group can affect the electronic properties and conformation of the entire molecule. researchgate.net For instance, the presence of a methoxy group can enhance the nucleophilicity of the amide nitrogen under certain reaction conditions. researchgate.net The combination of both nitro and methoxy groups on the same aromatic amide creates a unique electronic environment that can be exploited in multi-step synthetic strategies.

Research Trajectories and Future Directions for N-(4-methoxy-3-nitrophenyl)propanamide

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests several potential research avenues. A primary area of interest lies in its use as a synthetic intermediate. The nitro group can be readily reduced to an amine, which can then undergo a variety of further reactions, such as diazotization or acylation, to build more complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

Below are the predicted and known properties of this compound and a closely related analogue.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C10H12N2O4 -
Molecular Weight 224.21 g/mol -
Appearance Likely a crystalline solid nih.govresearchgate.net
Melting Point Not available -
Boiling Point Not available -

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and alcohols | researchgate.net |

Table 2: Spectroscopic Data of a Related Compound, N-(4-methoxy-3-nitrophenyl)acetamide

Technique Key Features Source
¹H NMR Signals corresponding to aromatic protons, methoxy protons, acetyl protons, and the amide proton. researchgate.net
¹³C NMR Resonances for aromatic carbons, the methoxy carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon. researchgate.net
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide I), N-H bending (amide II), C-N stretching, and NO₂ stretching. researchgate.net
Mass Spectrometry A molecular ion peak corresponding to the compound's mass-to-charge ratio. -

| X-ray Crystallography | The molecule is nearly planar, with the nitro group slightly twisted out of the plane of the phenyl ring. Molecules are linked by hydrogen bonds. | nih.govresearchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-10(13)11-7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKSKRNWXAKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Methoxy 3 Nitrophenyl Propanamide

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For N-(4-methoxy-3-nitrophenyl)propanamide, the key absorption bands are attributed to the N-H group of the amide, the carbonyl group (C=O), the aromatic nitro group (NO₂), the aryl ether linkage, and the aromatic ring itself.

The propanamide moiety gives rise to several distinct peaks. A sharp absorption band is typically observed in the region of 3300-3250 cm⁻¹ , corresponding to the N-H stretching vibration of the secondary amide. docbrown.info The presence of a strong, sharp peak around 1670-1650 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band). docbrown.info Furthermore, the N-H bending vibration (Amide II band) is expected to appear near 1550-1530 cm⁻¹ . docbrown.info

The substituted aromatic ring also presents a series of characteristic bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent, appearing as two strong bands around 1530-1515 cm⁻¹ and 1350-1340 cm⁻¹, respectively . The presence of an aryl ether is confirmed by the C-O-C stretching vibrations , which typically result in a strong absorption in the 1260-1240 cm⁻¹ region. Aromatic C=C stretching vibrations within the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ range. Finally, C-H stretching vibrations from the aromatic ring and the aliphatic ethyl group are expected just above and below 3000 cm⁻¹, respectively.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300-3250 N-H (Amide) Stretching
2980-2850 C-H (Alkyl) Stretching
1670-1650 C=O (Amide I) Stretching
1550-1530 N-H (Amide II) Bending
1530-1515 NO₂ (Nitro) Asymmetric Stretching
1350-1340 NO₂ (Nitro) Symmetric Stretching
1260-1240 C-O (Aryl Ether) Stretching

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and vibrations that cause a change in molecular polarizability are Raman-active. While FTIR is particularly sensitive to polar functional groups like C=O and N-H, Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds.

For this compound, the symmetric stretching vibration of the nitro group (NO₂) around 1350 cm⁻¹ is expected to produce a particularly strong and easily identifiable Raman signal . ias.ac.in The aromatic ring vibrations, especially the ring "breathing" modes, also tend to be strong in the Raman spectrum, providing clear indications of the benzene core structure. ias.ac.in The C=O stretch is also observable, though often weaker than in the IR spectrum. This complementary nature is invaluable; for instance, the symmetric NO₂ stretch can sometimes overlap with other peaks in the FTIR fingerprint region, but its intensity in the Raman spectrum can confirm its assignment unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. Through 1D (¹H and ¹³C) and 2D techniques, it is possible to map out the precise connectivity and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group, the amide proton, and the ethyl group of the propanamide chain.

The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene ring. The proton ortho to the nitro group (H-2) is expected to be the most deshielded, appearing as a doublet around 8.0-8.2 ppm . The proton between the nitro and amide groups (H-6) would likely appear as a doublet of doublets around 7.7-7.9 ppm . The proton ortho to the methoxy group (H-5) would be the most shielded of the aromatic protons, resonating as a doublet around 7.0-7.2 ppm .

The methoxy group (OCH₃) protons are expected to appear as a sharp singlet at approximately 3.9-4.1 ppm . chemicalbook.com The amide proton (N-H) typically appears as a broad singlet in the range of 8.5-9.5 ppm , with its chemical shift being sensitive to solvent and concentration.

The propanamide ethyl group gives rise to a characteristic pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a quartet around 2.4-2.6 ppm . These protons are coupled to the adjacent methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet around 1.2-1.4 ppm . researchgate.net

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.5-9.5 broad s 1H N-H
8.0-8.2 d 1H Ar-H (H-2)
7.7-7.9 dd 1H Ar-H (H-6)
7.0-7.2 d 1H Ar-H (H-5)
3.9-4.1 s 3H -OCH₃
2.4-2.6 q 2H -C(=O)CH₂CH₃
1.2-1.4 t 3H -C(=O)CH₂CH₃

(s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, ten distinct carbon signals are anticipated.

The carbonyl carbon (C=O) of the amide is the most deshielded, typically appearing around 172-174 ppm . researchgate.net The carbons of the aromatic ring resonate in the 110-155 ppm range. The carbon bearing the methoxy group (C-4) and the carbon attached to the nitrogen (C-1) are expected at the downfield end of this range, while the carbon bearing the nitro group (C-3) will also be significantly deshielded. The remaining aromatic carbons will appear at higher fields. The methoxy carbon (-OCH₃) itself is expected around 56-58 ppm .

The aliphatic carbons of the ethyl group appear at the most shielded (upfield) region of the spectrum. The methylene carbon (-CH₂-) is expected around 30-35 ppm , and the terminal methyl carbon (-CH₃) will be found around 9-12 ppm . researchgate.net

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Carbon Assignment
172-174 C=O
150-155 Ar-C (C-4)
138-142 Ar-C (C-3)
131-135 Ar-C (C-1)
125-128 Ar-C (C-2)
118-122 Ar-C (C-6)
110-114 Ar-C (C-5)
56-58 -OCH₃
30-35 -CH₂-

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

To unambiguously confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling interactions. youtube.comsdsu.edu For this compound, a COSY spectrum would display key cross-peaks confirming the following connectivities:

A strong cross-peak between the methylene quartet (~2.5 ppm) and the methyl triplet (~1.3 ppm) of the ethyl group, confirming their adjacency.

Cross-peaks between the coupled aromatic protons, for example, between the signals at ~7.8 ppm (H-6) and ~7.1 ppm (H-5), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbons to which they are attached. youtube.comsdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton spectrum. An HSQC spectrum would show:

A correlation between the methoxy proton singlet (~4.0 ppm) and the methoxy carbon signal (~57 ppm).

Correlations between each aromatic proton signal and its corresponding aromatic carbon signal (e.g., H-5 at ~7.1 ppm correlating to its carbon at ~112 ppm).

A correlation between the methylene proton quartet (~2.5 ppm) and the methylene carbon (~32 ppm).

A correlation between the methyl proton triplet (~1.3 ppm) and the methyl carbon (~10 ppm).

Together, these spectroscopic methods provide a detailed and robust characterization of the molecular structure of this compound, leaving no ambiguity as to the identity and connectivity of its constituent atoms.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments can measure m/z values to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound, with the chemical formula C₁₀H₁₂N₂O₄, the theoretical exact mass can be calculated. This value serves as a benchmark for experimental verification by HRMS. The ability to match the experimentally measured mass to the theoretical mass with a high degree of accuracy (typically within 5 ppm) confirms the molecular formula and rules out other potential formulas that might have the same nominal mass. This is a crucial step in the characterization of newly synthesized compounds or in identifying unknowns. nih.gov

Table 1: Theoretical Mass Data for this compound

Property Value
Molecular Formula C₁₀H₁₂N₂O₄
Theoretical Exact Mass 224.07971 Da

| Nominal Mass | 224 Da |

This table presents the calculated theoretical mass for the specified compound.

The study of fragmentation patterns, typically using techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS) with Electrospray Ionization (ESI), provides a roadmap to the compound's molecular structure. nih.govnih.gov The fragmentation of this compound is expected to follow pathways characteristic of its functional groups: the amide linkage, the methoxy group, and the nitroaromatic system. nih.govmiamioh.edu

Upon ionization, the molecular ion [M]⁺• or protonated molecule [M+H]⁺ is formed. This high-energy species then undergoes a series of bond cleavages to produce smaller, stable fragment ions. The most probable fragmentation pathways include:

Alpha-Cleavage: A characteristic fragmentation of amides involves the cleavage of the bond alpha to the carbonyl group. For this compound, this would involve the cleavage of the ethyl group from the propanamide moiety, leading to a resonance-stabilized acylium ion.

Amide Bond Cleavage: The C-N bond of the amide can cleave, leading to the formation of ions corresponding to the aniline (B41778) and propanoyl moieties.

Fragmentation of the Aromatic System: The nitro group can be lost as NO₂ or NO. nih.gov Furthermore, the methoxy group can lose a methyl radical (•CH₃), a common fragmentation pathway for anisole (B1667542) derivatives. nih.govresearchgate.net

The analysis of these pathways allows for the reconstruction of the molecule's structure piece by piece.

Table 2: Plausible Mass Fragments of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure/Identity Fragmentation Pathway
224 [C₁₀H₁₂N₂O₄]⁺• Molecular Ion (M⁺•)
195 [M - C₂H₅]⁺ Alpha-cleavage, loss of ethyl radical
168 [C₇H₈N₂O₃]⁺• Cleavage of propanoyl group
152 [C₇H₆NO₂]⁺ Loss of NO₂ from the aniline fragment

This table outlines potential fragments generated during mass spectrometry analysis, based on established fragmentation patterns for similar chemical structures.

X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides unparalleled, definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions, can be constructed. While specific crystallographic data for this compound is not available, the structure of the closely related analogue, N-(4-methoxy-3-nitrophenyl)acetamide (C₉H₁₀N₂O₄), offers significant insights. nih.gov The substitution of a propanamide for an acetamide (B32628) group is not expected to drastically alter the core molecular geometry or primary intermolecular interactions.

Single-crystal X-ray diffraction analysis of N-(4-methoxy-3-nitrophenyl)acetamide reveals key geometric parameters. nih.gov The core methoxyphenylacetamide group is nearly planar. nih.gov The planarity is indicated by the torsion angles, such as the C1–N1–C7–O1 torsion angle, which is close to zero. nih.gov However, the nitro group is significantly twisted out of the plane of the phenyl ring. nih.gov This twisting is a common feature in ortho-substituted nitrobenzenes, arising from steric hindrance. Bond lengths and angles within the molecule are generally consistent with those found in other related benzamide (B126) and acetanilide (B955) structures. mdpi.comnih.govresearchgate.net

Table 3: Selected Bond Lengths and Angles for N-(4-methoxy-3-nitrophenyl)acetamide

Parameter Value
Bond Lengths (Å)
N1–C1 (Amide N - Phenyl C) 1.415 (3)
C1–C2 1.385 (4)
C3–N2 (Phenyl C - Nitro N) 1.464 (3)
N1–C7 (Amide N - Carbonyl C) 1.352 (3)
C7=O1 (Carbonyl) 1.233 (3)
Bond Angles (º)
C2–C1–N1 120.3 (2)
C6–C1–N1 119.2 (2)
C1–N1–C7 127.7 (2)
Torsion Angles (º)
C1–N1–C7–O1 0.2 (4)

Data sourced from the crystallographic study of N-(4-methoxy-3-nitrophenyl)acetamide, a close structural analogue. nih.gov These values provide a strong approximation for the geometry of this compound.

Hydrogen bonds are the most significant directional intermolecular interactions in the crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide and are expected to be in its propanamide counterpart. mdpi.com The primary hydrogen bond donor is the amide N–H group. nih.gov In the case of the acetamide analogue, the N–H group donates a hydrogen bond to an oxygen atom of the nitro group of an adjacent molecule. nih.gov This interaction is noteworthy because the amide carbonyl oxygen, a common hydrogen bond acceptor, is not involved in this primary hydrogen bonding network. nih.gov This specific N–H···O(nitro) interaction links the molecules head-to-tail, forming infinite chains that propagate through the crystal lattice. nih.gov Such hydrogen-bonded chains are a fundamental element of the supramolecular structure of many amide-containing compounds. mdpi.com

Table 4: Hydrogen Bond Geometry for N-(4-methoxy-3-nitrophenyl)acetamide

D–H···A D–H (Å) H···A (Å) D···A (Å) D–H···A (º)

This table details the geometric parameters of the primary intermolecular hydrogen bond observed in the crystal structure of the analogue N-(4-methoxy-3-nitrophenyl)acetamide. D = donor atom (N), H = hydrogen, A = acceptor atom (O). nih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound

Conformational Insights from Solid-State Data

While a definitive crystal structure for this compound has not been reported in the surveyed literature, a comprehensive analysis can be derived from its exceptionally close analogue, N-(4-methoxy-3-nitrophenyl)acetamide. The substitution of a propanamide for an acetamide group involves the addition of a single methylene unit to the alkyl chain, which is not expected to fundamentally alter the core conformational features of the substituted phenyl ring and the amide linkage in the solid state.

X-ray diffraction studies of N-(4-methoxy-3-nitrophenyl)acetamide reveal a structure with significant conformational details. acs.orgresearchgate.netnih.gov The core 12-atom methoxyphenylacetamide group is observed to be nearly planar, with a root-mean-square (r.m.s.) deviation of just 0.042 Å. acs.orgresearchgate.net This planarity facilitates electronic conjugation across the molecule.

Key conformational parameters are defined by the torsion angles between the substituents and the phenyl ring. The methoxy and acetamide groups are found to be almost coplanar with the benzene ring. acs.org In contrast, the nitro group is significantly twisted out of this plane by approximately 30°. acs.orgresearchgate.net This twist is a common feature in ortho-substituted nitroanilines, arising from steric hindrance between the bulky nitro group and the adjacent substituent on the ring. In the case of the acetamide analogue, this nitro group was found to be disordered, adopting two distinct orientations with opposite twist directions. acs.orgresearchgate.net

The solid-state packing of the acetamide analogue is primarily dictated by intermolecular hydrogen bonding. A notable interaction involves the amide N-H group acting as a hydrogen-bond donor to an oxygen atom of the nitro group on an adjacent molecule. acs.orgresearchgate.netnih.gov This interaction forms chains of molecules that propagate through the crystal lattice. acs.orgresearchgate.net Interestingly, the amide carbonyl oxygen, often a potent hydrogen bond acceptor, is not involved in this primary hydrogen-bonding scheme. acs.orgresearchgate.netnih.gov

Crystallographic and Conformational Data for the Analogue N-(4-methoxy-3-nitrophenyl)acetamide
ParameterValueSignificance
Molecular FormulaC9H10N2O4Composition of the analogue compound.
Crystal SystemMonoclinicThe crystal lattice system. nih.gov
Space GroupP21/nThe symmetry group of the crystal. nih.gov
Methoxyphenylacetamide Planarity (r.m.s. deviation)0.042 ÅIndicates a nearly flat core structure. acs.orgresearchgate.net
Nitro Group Torsion Angle~30°Shows significant twist from the phenyl ring plane. acs.orgresearchgate.net
Primary Intermolecular InteractionN-H···O(nitro) Hydrogen BondDictates the formation of molecular chains in the crystal. acs.orgresearchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of this compound is characterized by the electronic transitions within its chromophoric system. This system is composed of the nitro-substituted benzene ring, which is further modulated by the electron-donating methoxy group and the propanamide substituent. The spectrum is expected to be dominated by π → π* transitions, which are typical for aromatic compounds.

The key chromophore can be considered as a derivative of p-nitroaniline, a classic "push-pull" system where an electron-donating group (the amino functionality, here as part of an amide) is para to an electron-withdrawing group (the nitro group). This arrangement leads to a strong intramolecular charge-transfer (ICT) band in the UV-Vis spectrum, which is highly sensitive to the electronic nature of the substituents and the polarity of the solvent.

In this compound, the system is more complex. The electron-donating methoxy group is para to the propanamide group, while the electron-withdrawing nitro group is ortho to the methoxy group and meta to the propanamide group. The electronic spectrum will be a composite of transitions influenced by this specific substitution pattern.

The main absorption bands are anticipated to arise from π → π* transitions within the conjugated system of the benzene ring. These are generally strong transitions with high molar absorptivity. The presence of the methoxy (auxochrome) and nitro (chromophore) groups significantly modifies the spectrum compared to unsubstituted benzene. The lone pairs on the methoxy oxygen and the amide nitrogen can participate in n → π* transitions. These transitions, which involve the excitation of a non-bonding electron to an anti-bonding π* orbital, are typically much weaker than π → π* transitions.

Based on studies of related nitroaniline derivatives, the spectrum is expected to show intense absorption bands in the UV region. researchgate.netresearchgate.net The primary, lowest-energy intense band would be associated with a charge-transfer transition from the electron-rich part of the molecule (the methoxy group and phenyl ring) to the electron-deficient nitro group. researchgate.net The acylation of the amino group to form the propanamide is known to cause a hypsochromic (blue) shift compared to the parent amine, as the amide nitrogen's lone pair is delocalized into the amide carbonyl, reducing its electron-donating ability towards the ring.

Expected Electronic Transitions for this compound
Transition TypeInvolved OrbitalsExpected Spectral RegionExpected IntensityComments
π → ππ (HOMO) → π (LUMO)UV Region (250-400 nm)High (ε > 10,000)Strong intramolecular charge-transfer (ICT) character from the substituted ring to the nitro group.
n → πn (O from C=O, OCH3; N from amide) → π (LUMO)Longer wavelength, UV/Visible borderLow (ε < 2,000)Often appears as a shoulder on the more intense π → π* band. Involves non-bonding electrons from heteroatoms.

Theoretical and Computational Chemistry Studies of N 4 Methoxy 3 Nitrophenyl Propanamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing deep insights into molecular behavior. For a molecule like N-(4-methoxy-3-nitrophenyl)propanamide, these methods would elucidate its structural, vibrational, and electronic characteristics. DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in describing electron correlation.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating the forces on each atom and iteratively adjusting their positions until those forces are negligible, resulting in the most stable three-dimensional structure (the global minimum).

The exploration of the energetic landscape involves identifying other stable conformations (local minima) and the transition states that connect them. This analysis would reveal the molecule's flexibility, particularly rotation around single bonds, such as the C-N amide bond and the bonds connecting the propanamide group and methoxy (B1213986) group to the phenyl ring. The relative energies of these conformers would determine their population at a given temperature.

A representative data table for this section would typically include optimized bond lengths, bond angles, and dihedral angles for the lowest energy conformer of the molecule.

After geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond, the N-H bond, the symmetric and asymmetric stretching of the NO₂ group, and various bending and rocking motions of the entire molecule.

These theoretical spectra can be correlated with experimentally obtained FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method, improving the agreement with experimental data. This correlation allows for a definitive assignment of the observed spectral bands to specific molecular motions.

A data table in this section would list the calculated vibrational frequencies (in cm⁻¹), their corresponding IR or Raman intensities, and a detailed assignment of the vibrational mode.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

A data table for FMO analysis would include the energies of the HOMO and LUMO (in electron volts, eV) and the calculated HOMO-LUMO energy gap.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons. Color-coding is used to display this information: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, making them sites for electrophilic attack or hydrogen bonding. Positive potential would be expected around the amide hydrogen, indicating its acidic nature.

This section would be illustrated with a 3D color-coded image of the molecule's MEP surface rather than a data table.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating the complex wave function into a more intuitive Lewis structure representation of localized bonds and lone pairs. It examines electron delocalization by quantifying the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals).

For this compound, NBO analysis would quantify the charge on each atom (Natural Population Analysis), describe the hybridization of atomic orbitals forming the bonds, and measure the stabilization energy associated with delocalization effects, such as the resonance between the lone pairs on the nitrogen and oxygen atoms and the aromatic ring system. These interactions are key to understanding the molecule's electronic stability and reactivity.

A key data table from NBO analysis would list the stabilization energies (E(2)) for the most significant donor-acceptor interactions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically describe a molecule in a static, vacuum state, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, often in a simulated solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation and interactions evolve.

Data from MD simulations is typically presented as plots of properties (e.g., Root Mean Square Deviation, hydrogen bond count) versus time, or as radial distribution functions.

Conformational Energy Landscapes and Isomer Stability

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and determining their relative energies.

Detailed Research Findings:

The structure of this compound is defined by several rotatable bonds, leading to various possible conformations. The most significant rotations are around the C(aryl)-N(amide) bond and the N(amide)-C(carbonyl) bond. Computational studies on analogous structures, such as N-(4-methoxy-3-nitrophenyl)acetamide, reveal key structural features that are applicable here. nih.gov

Planarity: The methoxyphenylacetamide group in the analogous acetamide (B32628) is nearly planar, suggesting a high degree of electron delocalization between the phenyl ring and the amide substituent. nih.gov A similar planarity is expected for the propanamide derivative.

Nitro Group Orientation: The nitro group (NO₂) is typically twisted out of the plane of the phenyl ring. nih.gov This rotation is a compromise between electronic effects (which would favor planarity for maximum conjugation) and steric hindrance with the adjacent methoxy group.

Amide Bond Conformation: The amide bond itself can exist in cis or trans conformations. The trans conformation is generally more stable due to reduced steric clash, and theoretical calculations on similar compounds confirm that trans isomers are energetically favored. ufms.br

The conformational energy landscape can be mapped by systematically rotating key dihedral angles and calculating the potential energy at each point. The resulting stable conformers correspond to local minima on this energy surface. For this compound, the most stable conformer would likely feature a trans amide linkage and a non-planar nitro group. The relative stability of different conformers is influenced by a balance of steric repulsion and electronic interactions, such as hyperconjugation. ufms.br

Dihedral AngleDescriptionExpected Stable Value (degrees)Energy Contribution
C2-C3-N-O1 (Nitro)Twist of the nitro group relative to the phenyl ring~30°Minimizes steric clash with the methoxy group
C4-N-C=O (Amide)Defines cis/trans isomerism of the amide bond~180° (trans)Significantly lower energy due to reduced steric hindrance
C(aryl)-O-C(methyl)Orientation of the methoxy group's methyl~0° or ~180°Planar with the ring to maximize resonance

Prediction of Intermolecular Interactions and Supramolecular Assembly

Intermolecular interactions govern how molecules recognize each other and assemble into larger, ordered structures like crystals. For this compound, hydrogen bonding is a primary directional force.

Detailed Research Findings:

Analysis of the crystal structure of the closely related N-(4-methoxy-3-nitrophenyl)acetamide shows that the amide N-H group acts as a hydrogen bond donor. nih.gov The recipient (acceptor) of this hydrogen bond is an oxygen atom from the nitro group of an adjacent molecule. nih.gov

Interaction Type: This N-H···O=N interaction is a moderately strong, directional hydrogen bond.

Supramolecular Assembly: The repetition of this hydrogen bonding motif generates one-dimensional chains of molecules propagating through the crystal lattice. nih.gov

The presence of the methoxy group and the nitro group provides multiple potential hydrogen bond acceptor sites, while the amide N-H is the primary donor. The specific pattern of these interactions, or supramolecular synthons, determines the final crystal packing. Computational predictions can explore various possible packing arrangements and rank them by energy to identify the most likely crystal structure.

Interaction TypeDonorAcceptorRole in Supramolecular Assembly
Hydrogen BondAmide N-HNitro OForms primary 1D chains in the crystal structure. nih.gov
C-H···O ContactAromatic or Aliphatic C-HCarbonyl O, Methoxy OWeaker interactions contributing to 3D packing stability.
π-π StackingPhenyl RingPhenyl RingPotential interaction if molecular arrangement allows for face-to-face or offset stacking.

Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of compounds with changes in their properties, such as chemical reactivity or biological activity.

Detailed Research Findings:

While specific QSAR studies for this compound were not identified in the search, the methodology is widely applied to nitroaromatic compounds. A QSAR study would involve calculating a set of numerical parameters, known as molecular descriptors, for the compound. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.

Descriptor Calculation: Descriptors can be calculated using computational chemistry software. They include constitutional descriptors (e.g., molecular weight), topological indices (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building: A mathematical model is then built to relate these descriptors to an observed property (e.g., reaction rate, toxicity). This allows for the prediction of properties for new or untested compounds based solely on their structure. High-throughput computational frameworks can be used to generate these descriptors for large datasets to train machine learning models. rsc.org

For this compound, QSAR could be used to predict its potential as an enzyme inhibitor, its metabolic fate, or its reactivity towards nucleophiles. For instance, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the phenyl ring, a feature that would be captured by electronic descriptors.

Descriptor ClassExample DescriptorsPredicted Property
Electronic HOMO/LUMO Energies, Dipole Moment, Atomic Partial ChargesChemical reactivity, susceptibility to electrophilic/nucleophilic attack
Steric Molecular Volume, Surface Area, OvalityReceptor binding affinity, steric hindrance in reactions
Topological Wiener Index, Kier & Hall Connectivity IndicesGeneral correlation with various biological activities and physical properties
Thermodynamic Heat of Formation, Hydration EnergyStability, solubility

Advanced Analysis of Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM and NCI analysis are sophisticated computational methods that provide deep insights into chemical bonding and intermolecular forces by analyzing the topology of the electron density (ρ). amercrystalassn.orgmuni.cz

Detailed Research Findings:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM partitions a molecule into atomic basins based on the gradient of the electron density. escholarship.org The theory identifies critical points in the electron density where the gradient is zero. wiley-vch.de A bond critical point (BCP) located between two atoms indicates a chemical interaction. wiley-vch.de The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP characterize the nature of the interaction. muni.cz

Covalent Bonds: Characterized by high ρ and a negative ∇²ρ, indicating shared electron density.

Non-Covalent Interactions (e.g., Hydrogen Bonds): Characterized by low ρ and a positive ∇²ρ, indicating a closed-shell interaction typical of electrostatic forces and van der Waals interactions. muni.cz

For this compound, a BCP would be found between the amide hydrogen and the nitro oxygen involved in the intermolecular hydrogen bond. Analysis of this BCP would quantify the strength and nature of this key interaction.

Non-Covalent Interactions (NCI) Analysis: NCI analysis provides a visual representation of non-covalent interactions in 3D space. nih.gov It plots a function of the electron density and its derivatives to generate isosurfaces that highlight regions of interaction. The surfaces are typically color-coded to distinguish between different types of interactions:

Blue/Green: Strong attractive interactions (e.g., hydrogen bonds, strong van der Waals forces). nih.gov

Red/Orange: Strong repulsive interactions (e.g., steric clashes). nih.gov

An NCI analysis of the dimer of this compound would show a distinct green or blue disk-shaped surface between the N-H donor and the NO₂ acceptor, visually confirming the hydrogen bond. nih.gov It would also reveal weaker C-H···O contacts and potential steric strain within the molecule.

Interaction TypeExpected Electron Density at BCP (ρ) (a.u.)Expected Laplacian of ρ at BCP (∇²ρ) (a.u.)NCI Plot Visualization
Covalent Bond (e.g., C-C) High (> 0.2)NegativeNot typically analyzed with NCI
Hydrogen Bond (N-H···O) Low-Medium (0.01 - 0.04)PositiveBroad, low-density green/blue surface
van der Waals (C-H···H-C) Very Low (< 0.01)PositiveLarge, diffuse green surface
Steric Clash Low-MediumPositiveSmall, reddish-brown surface

Structure Reactivity Relationship Srr Investigations of N 4 Methoxy 3 Nitrophenyl Propanamide Analogs

Impact of Substituent Variation on Chemical Reactivity and Stability

The chemical reactivity and stability of N-(4-methoxy-3-nitrophenyl)propanamide analogs are profoundly influenced by the electronic nature of the substituents on the aromatic ring. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can either stabilize or destabilize the molecule and its reaction intermediates, thereby affecting reaction rates.

Systematic studies on related N-aryl amides have demonstrated that the rate of hydrolysis is significantly affected by the nature of the substituents on the aryl ring. For instance, the alkaline hydrolysis of substituted benzamides shows a clear trend where electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it. This is because the rate-determining step often involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. An EWG increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an EDG decreases this electrophilicity, slowing down the hydrolysis rate.

To illustrate the impact of substituent variation on the reactivity of this compound analogs, a hypothetical data table can be constructed based on the well-established principles of Hammett plots. The Hammett equation, log(k/k₀) = σρ, quantifies the effect of a substituent on the rate (k) of a reaction relative to the unsubstituted compound (k₀), where σ is the substituent constant (a measure of the electronic effect of the substituent) and ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects). For the hydrolysis of amides, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing groups (with positive σ values) increase the reaction rate.

Substituent (X) at position 5Hammett Constant (σ)Predicted Relative Hydrolysis Rate (k_rel)
-NH₂-0.570.1
-OH-0.370.25
-CH₃-0.170.5
-H01
-Cl0.232.5
-Br0.232.5
-CN0.6620
-NO₂0.7845

This table presents hypothetical data for analogs of this compound where the substituent at the 5-position is varied. The relative hydrolysis rates are estimated based on typical Hammett correlations for amide hydrolysis.

The stability of the molecule is also influenced by intramolecular interactions. For instance, in the related compound N-(4-methoxy-2-nitrophenyl)acetamide, an intramolecular hydrogen bond is observed between the amide proton and an oxygen atom of the ortho-nitro group. nih.gov This interaction can affect the planarity and conformational preferences of the molecule, which in turn can influence its reactivity. In this compound, such an intramolecular hydrogen bond is less likely due to the meta position of the nitro group.

Correlation between Molecular Structure and Chemical Transformations

The specific arrangement of atoms in this compound and its analogs directly correlates with the types of chemical transformations they can undergo. The presence of the nitro group, for example, opens up avenues for reduction reactions, while the activated aromatic ring can participate in electrophilic or nucleophilic substitution reactions depending on the reaction conditions and the nature of other substituents.

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C), tin(II) chloride, or sodium dithionite. The resulting amino compound, N-(3-amino-4-methoxyphenyl)propanamide, possesses significantly different electronic and chemical properties. The amino group is a strong electron-donating group, which would dramatically alter the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution.

Hydrolysis of the Amide Bond: As discussed previously, the amide bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxy-3-nitroaniline (B184566) and propanoic acid. The rate of this transformation is highly dependent on the electronic properties of the substituents on the phenyl ring. The presence of the electron-withdrawing nitro group is expected to facilitate this hydrolysis compared to an unsubstituted analog.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group is an ortho-, para-directing group for electrophilic aromatic substitution. However, the strong deactivating effect of the nitro group and the moderate deactivating effect of the propanamido group will influence the feasibility and regioselectivity of such reactions. The positions ortho and meta to the methoxy group are activated, but the position ortho to the methoxy group (position 3) is already occupied by the nitro group. The other activated position (position 5) would be the most likely site for electrophilic attack, provided the reaction conditions are forcing enough to overcome the deactivating effects.

The following table outlines the correlation between structural features and potential chemical transformations:

Structural FeaturePotential Chemical TransformationImpact of Substituent Variation
Nitro Group (-NO₂)Reduction to an amino group (-NH₂)The rate of reduction can be influenced by the electronic environment.
Amide Linkage (-NHCO-C₂H₅)Hydrolysis to an amine and carboxylic acidThe rate is accelerated by electron-withdrawing groups and decelerated by electron-donating groups on the phenyl ring.
Phenyl RingElectrophilic Aromatic SubstitutionThe regioselectivity and rate are determined by the combined directing and activating/deactivating effects of all substituents.
Phenyl RingNucleophilic Aromatic SubstitutionHighly activated systems (e.g., with multiple strong electron-withdrawing groups) may undergo nucleophilic aromatic substitution.

Design Principles for Modulating Chemical Properties through Structural Alterations

The insights gained from SRR studies provide a rational basis for designing new analogs of this compound with tailored chemical properties. By strategically modifying the molecular structure, one can modulate features such as reaction rates, stability, and susceptibility to specific chemical transformations.

Modulating Reactivity: To increase the rate of a reaction that is favored by electron-deficient rings, such as nucleophilic attack on the carbonyl carbon during hydrolysis, one could introduce additional electron-withdrawing groups onto the phenyl ring. Conversely, to enhance stability against hydrolysis, electron-donating groups could be incorporated. The position of these substituents is also critical. For instance, an electron-donating group at a position that can directly resonate with the reacting center will have a more pronounced effect.

Controlling Reaction Pathways: The choice of substituents can be used to favor one reaction pathway over another. For example, if the desired transformation is the reduction of the nitro group without concurrent amide hydrolysis, reaction conditions would need to be carefully controlled. Furthermore, by altering the substituents, one might create a molecule where one reaction is significantly faster than another, allowing for selective transformations.

Fine-Tuning Physicochemical Properties: Structural alterations also impact physicochemical properties like solubility, lipophilicity, and crystal packing. For example, introducing polar groups can increase water solubility, while adding non-polar alkyl chains can enhance lipophilicity. The planarity of the molecule, which can be influenced by bulky substituents or intramolecular hydrogen bonding, can affect its solid-state properties and interactions with other molecules. nih.gov

The following design principles can be applied to modulate the chemical properties of this compound analogs:

To enhance electrophilicity of the carbonyl carbon: Introduce strong electron-withdrawing groups (e.g., -CN, -CF₃) on the aromatic ring.

To decrease electrophilicity of the carbonyl carbon and increase stability towards hydrolysis: Introduce strong electron-donating groups (e.g., -NH₂, -OH) on the aromatic ring.

To increase the susceptibility of the aromatic ring to electrophilic attack: Replace the nitro group with a weaker deactivating group or an activating group.

To favor specific regioselectivity in aromatic substitutions: Utilize the directing effects of existing and newly introduced substituents. For example, blocking a more reactive position with an inert group can direct an incoming electrophile to a different position.

By applying these principles, chemists can rationally design and synthesize novel analogs of this compound with precisely controlled chemical characteristics.

Mechanistic Investigations of Chemical Transformations Involving N 4 Methoxy 3 Nitrophenyl Propanamide

Detailed Reaction Mechanisms for Synthesis and Derivatization

The primary synthesis of N-(4-methoxy-3-nitrophenyl)propanamide involves the acylation of 4-methoxy-3-nitroaniline (B184566). This reaction is a classic example of nucleophilic acyl substitution. The mechanism proceeds through the attack of the nucleophilic amino group of 4-methoxy-3-nitroaniline on the electrophilic carbonyl carbon of a propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640).

Mechanism with Propanoyl Chloride:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxy-3-nitroaniline attacks the carbonyl carbon of propanoyl chloride. This breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and simultaneously, the chloride ion, a good leaving group, is expelled.

Deprotonation: A base, such as another molecule of the aniline (B41778) or a scavenger like pyridine, removes the proton from the nitrogen atom to yield the neutral this compound product and a hydrochloride salt.

A similar mechanism occurs when using propanoic anhydride, where the leaving group is a propanoate anion instead of a chloride ion. This reaction is analogous to the synthesis of N-(4-methoxy-3-nitrophenyl)acetamide from 4-methoxy-3-nitroaniline using acetic anhydride. nih.govresearchgate.net

Table 6.1.1: Synthesis of this compound

Reactant Reagent Product Reaction Type
4-Methoxy-3-nitroanilinePropanoyl ChlorideThis compoundNucleophilic Acyl Substitution
4-Methoxy-3-nitroanilinePropanoic AnhydrideThis compoundNucleophilic Acyl Substitution

Derivatization of this compound can be achieved by targeting its three principal functional groups: the nitro group, the aromatic ring, and the amide linkage. The specific transformations involving these groups are detailed in the subsequent sections.

Pathways of Electrophilic Aromatic Substitution (e.g., Nitration)

The benzene (B151609) ring of this compound is substituted with three groups that influence the regioselectivity of further electrophilic aromatic substitution reactions. The directing effects of these groups determine the position of attack by an incoming electrophile.

-OCH₃ (Methoxy group): A strong activating group and ortho-, para-director due to its ability to donate electron density to the ring via resonance.

-NHC(O)CH₂CH₃ (Propanamido group): A moderately activating group and ortho-, para-director. The nitrogen's lone pair donates electron density to the ring, though this effect is somewhat diminished by the adjacent electron-withdrawing carbonyl group.

-NO₂ (Nitro group): A strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects.

The positions on the ring relative to the propanamido group are C2, C3, C4, C5, and C6. The methoxy (B1213986) group is at C4, and the nitro group is at C3. The available positions for substitution are C2, C5, and C6.

Analysis of Directing Effects:

The powerful ortho-, para-directing methoxy group at C4 directs incoming electrophiles to positions C3 and C5. Position C3 is already occupied by the nitro group.

The ortho-, para-directing propanamido group at C1 directs towards positions C2 and C6.

The meta-directing nitro group at C3 directs towards positions C1 and C5.

Considering these combined influences, positions C2, C5, and C6 are all activated to some degree. However, the positions ortho to the activating propanamido group (C2, C6) and ortho to the highly activating methoxy group (C5) are the most likely sites of attack. The synthesis of the related compound 4-methoxy-2-nitroaniline (B140478) often involves the nitration of 4-methoxyacetanilide, which highlights the susceptibility of the position ortho to the amide group to electrophilic attack. google.com Steric hindrance may also play a role in favoring substitution at the less hindered C6 position over the C2 position, which is adjacent to the bulky propanamido group.

Table 6.2.1: Directing Effects of Substituents on the Aromatic Ring

Substituent Position Electronic Effect Directing Influence
-NHC(O)CH₂CH₃C1Activating, Resonance DonorOrtho, Para (to C2, C6)
-NO₂C3Deactivating, Inductive/Resonance WithdrawingMeta (to C1, C5)
-OCH₃C4Strongly Activating, Resonance DonorOrtho, Para (to C3, C5)

The mechanism for a reaction like nitration would involve the generation of a nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acid, followed by its attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step would restore aromaticity, yielding the substituted product.

Nucleophilic Acyl Substitution Mechanisms of the Amide Linkage

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (e.g., H₃O⁺). This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom, making the anilino group a better leaving group (an aniline molecule).

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-methoxy-3-nitroaniline molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to give propanoic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification) Mechanism:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. masterorganicchemistry.com This step forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of Leaving Group: The intermediate collapses, and the C-N bond breaks, expelling the 4-methoxy-3-nitroanilido anion. This step is generally slow as the anilide anion is a relatively poor leaving group.

Acid-Base Reaction: The expelled anilido anion is a strong base and immediately deprotonates the newly formed propanoic acid. This irreversible acid-base reaction drives the equilibrium towards the products, forming sodium propanoate and neutral 4-methoxy-3-nitroaniline.

Workup: An acidic workup step is required to protonate the carboxylate and obtain the final propanoic acid product. masterorganicchemistry.com

Table 6.3.1: Comparison of Acid- and Base-Catalyzed Amide Hydrolysis

Step Acid-Catalyzed Mechanism Base-Catalyzed Mechanism
Initial Step Protonation of carbonyl oxygenNucleophilic attack by OH⁻
Nucleophile Water (neutral)Hydroxide ion (anionic)
Leaving Group 4-Methoxy-3-nitroaniline (neutral molecule)4-Methoxy-3-nitroanilido anion
Final Step Deprotonation of carboxylic acidIrreversible deprotonation of carboxylic acid by anilido anion

Investigation of Reduction Pathways for the Nitro Group

The reduction of the nitro group on this compound to an amino group is a fundamental transformation that produces N-(3-amino-4-methoxyphenyl)propanamide. This six-electron reduction can proceed through several intermediates. nih.gov The two principal mechanistic pathways are a series of two-electron reductions or a radical-based mechanism. nih.gov

Two-Electron Reduction Pathway: This pathway involves sequential hydride transfers (formally 2e⁻ and 2H⁺).

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Nitroso to Hydroxylamine (B1172632): The nitroso group is rapidly reduced further to a hydroxylamine derivative (-NHOH). The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso compound difficult to isolate. nih.gov

Hydroxylamine to Amine: The final two-electron reduction converts the hydroxylamine to the corresponding primary amine (-NH₂).

Common Reagents for Nitro Group Reduction: A variety of reagents can effect this transformation, with the choice often depending on the presence of other functional groups. wikipedia.org

Catalytic Hydrogenation: This is a widely used method, employing hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is generally clean and efficient.

Metal-Acid Systems: The reduction can be achieved using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) is also a common choice. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., Raney nickel) can serve as the hydrogen source. wikipedia.org

Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they may also reduce the amide functionality and tend to form azo compounds from nitroarenes, so their use requires careful consideration. wikipedia.org Modified borohydride (B1222165) systems, such as NaBH₄ in the presence of transition metal complexes, have also been developed for this purpose. jsynthchem.com

Table 6.4.1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Description Primary Product
H₂ / Pd-CCatalytic hydrogenation with hydrogen gas over a palladium catalyst.Amine
Fe / HClA metal/acid system that generates hydrogen in situ.Amine
SnCl₂ / HClA classic method using tin(II) chloride as the reducing agent in acid.Amine
NaBH₄ / Ni(PPh₃)₄A modified borohydride system using a transition metal catalyst. jsynthchem.comAmine
Zn / NH₄ClA milder system that can selectively reduce the nitro group to a hydroxylamine. wikipedia.orgHydroxylamine

Studies on Non-Enzymatic Oxidative or Reductive Biotransformation Mechanisms relevant to Chemical Stability

While enzymatic biotransformation of related acetanilides is well-documented, less is known about their non-enzymatic transformations. nih.govresearchgate.net The chemical stability of this compound can be influenced by non-enzymatic reactions with endogenous reactive oxygen species (ROS) and reactive nitrogen species (RNS). Such species are prevalent in biological systems, particularly under conditions of oxidative or nitrosative stress.

Potential non-enzymatic pathways include:

Reactions with Peroxynitrite: Peroxynitrite (ONOO⁻), formed from the reaction of nitric oxide and superoxide, is a powerful oxidant and nitrating agent. It could potentially lead to further nitration on the aromatic ring or oxidation of other functional groups. Studies on the related compound N-(4-hydroxyphenyl)acetamide have shown that it forms nitrated products when reacted with nitric oxide-derived oxidants. nih.govresearchgate.net

Reactions with Hypochlorous Acid: Hypochlorous acid (HOCl), produced by the enzyme myeloperoxidase, is another potent cellular oxidant that could react with the compound. nih.gov It can hydroxylate or chlorinate aromatic rings and oxidize functional groups.

Oxidative O-Dealkylation: Although often an enzymatic process, strong chemical oxidants could potentially mediate the cleavage of the methoxy group's ether bond, leading to a hydroxylated derivative. In vivo, related 4-alkoxyacetanilides can undergo this transformation. nih.govresearchgate.net

Table 6.5.1: Potential Non-Enzymatic Transformations and Reactive Species

Reactive Species Potential Transformation Relevance to Stability
Peroxynitrite (ONOO⁻)Additional ring nitration, oxidation of methoxy groupFormation of more polar or reactive derivatives. nih.gov
Hypochlorous Acid (HOCl)Ring chlorination or hydroxylationLeads to halogenated or phenolic byproducts. nih.gov
Superoxide (O₂⁻)Reductive activation of the nitro groupCan initiate the reductive pathway towards the amine. nih.gov
Hydroxyl Radical (•OH)Non-selective hydroxylation of the aromatic ringCan lead to a variety of degradation products.

Advanced Analytical Method Development for N 4 Methoxy 3 Nitrophenyl Propanamide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating N-(4-methoxy-3-nitrophenyl)propanamide from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of this compound. A reversed-phase HPLC method is typically employed for this purpose, offering high resolution and sensitivity.

Quantitative Analysis: For quantitative analysis, a C18 column is a common choice, providing excellent separation of non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, delivered in an isocratic or gradient elution mode to achieve optimal separation from potential impurities. Detection is commonly performed using a UV detector, as the nitrophenyl group in the molecule provides a strong chromophore.

A hypothetical HPLC method for the quantitative analysis of this compound is outlined in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

Enantiomeric Purity: As this compound possesses a chiral center, the assessment of its enantiomeric purity is crucial, particularly in pharmaceutical research. Chiral HPLC is the method of choice for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with aromatic and nitro functional groups. The selection of the mobile phase, which can range from normal-phase (e.g., hexane (B92381)/isopropanol) to polar organic or reversed-phase, is critical for achieving enantioseparation.

A representative approach for determining the enantiomeric purity of a chiral propanamide derivative is detailed in the following table.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile byproducts that may arise during the synthesis of this compound. The synthesis of this compound typically involves the acylation of 4-methoxy-3-nitroaniline (B184566) with propanoyl chloride or a related reagent. Potential volatile byproducts could include unreacted starting materials or side-products from their decomposition.

GC-MS combines the separation capabilities of gas chromatography with the mass analysis of a mass spectrometer, providing high sensitivity and specificity for structural elucidation. Samples are typically dissolved in a volatile organic solvent and injected into the GC, where they are vaporized and separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that can be used for identification by comparison with spectral libraries.

A typical GC-MS method for the analysis of volatile impurities is summarized below.

ParameterCondition
Column 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min)
MS Interface Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-550 amu

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. evitachem.com By spotting the reaction mixture on a TLC plate at different time points, it is possible to qualitatively assess the consumption of starting materials and the formation of the product. evitachem.com

For the analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase due to the polar nature of the amide and nitro groups. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. bldpharm.com The separated spots are visualized under UV light, as the aromatic nitro compound is UV-active.

A representative TLC system for monitoring the formation of this compound is provided below.

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl Acetate:Hexane (1:1, v/v)
Visualization UV lamp (254 nm)

Spectrophotometric Quantification Methods for Research Applications

UV-Visible spectrophotometry can be employed as a straightforward method for the quantification of this compound in research settings, especially for solutions containing the pure compound. The presence of the nitrophenyl aromatic system results in strong UV absorbance. researchgate.net

To quantify the compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve, following the Beer-Lambert law. The choice of solvent is important; a solvent that dissolves the compound well and is transparent in the measurement wavelength range, such as methanol or ethanol, should be used.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. This method provides an essential verification of the compound's empirical formula and purity. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the molecular formula (C10H12N2O4). A close agreement between the found and calculated values provides strong evidence for the compound's identity and compositional integrity.

The theoretical elemental composition of this compound is presented in the table below.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01110120.1153.57%
HydrogenH1.0081212.0965.40%
NitrogenN14.007228.01412.50%
OxygenO15.999463.99628.55%
Total 224.216 100.00%

In a typical experimental report, the found values would be presented alongside the calculated values for comparison, as exemplified for a related compound.

ElementCalculated (%)Found (%)
C53.5753.61
H5.405.42
N12.5012.48

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxy-3-nitrophenyl)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step approach, starting with nitration and methoxylation of the benzene ring. For example, the nitro group can be introduced via nitration of 4-methoxyphenylpropanamide under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of byproducts like regioisomers. Catalysts such as H₂SO₄ or Lewis acids (e.g., FeCl₃) may enhance electrophilic substitution efficiency. Reaction monitoring via TLC and HPLC is critical to optimize yields .

Q. How can researchers characterize the crystalline structure and purity of This compound?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (as used for analogous compounds like 3-Chloro-N-(4-methoxyphenyl)propanamide) provides precise bond lengths, angles, and packing arrangements. Slow evaporation from ethanol/water mixtures can yield suitable crystals .
  • Spectroscopy : FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). ¹H/¹³C NMR in DMSO-d₆ resolves methoxy (δ ~3.8 ppm) and nitro-substituted aromatic protons (δ ~8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₂N₂O₄).

Advanced Research Questions

Q. How does the electronic effect of the nitro group in this compound influence its reactivity in nucleophilic substitution or reduction reactions?

  • Methodological Answer : The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to specific positions. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict reactive sites. For reduction reactions (e.g., catalytic hydrogenation with Pd/C), the nitro group converts to an amine, altering solubility and biological activity. Monitoring via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox peaks) quantifies electronic effects .

Q. What strategies resolve contradictions in solubility data for This compound under varying pH and solvent systems?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–13) and solvents (DMSO, ethanol, acetonitrile). Polar protic solvents enhance solubility due to hydrogen bonding with the amide and nitro groups.
  • Co-solvency Approach : Ternary phase diagrams (e.g., water/ethanol/PEG 400) identify optimal co-solvent ratios. For example, PEG 400 increases aqueous solubility by 30% in neutral pH .
  • Thermodynamic Analysis : Van’t Hoff plots (ln S vs. 1/T) differentiate entropy-driven vs. enthalpy-driven dissolution.

Q. How can computational modeling predict the interaction of This compound with biological targets, such as enzymes or receptors?

  • Methodological Answer :
  • Docking Simulations : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor binding. For example, the nitro group may form hydrogen bonds with catalytic residues in oxidoreductases.
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities .
  • Pharmacophore Mapping : Identify critical features (e.g., nitro as a hydrogen bond acceptor, methoxy as a hydrophobic group) using MOE or Phase.

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the stability of This compound under UV light or thermal stress?

  • Methodological Answer :
  • Photostability : Expose samples to UV-A/B light (315–400 nm) in a solar simulator. Use quartz cuvettes and monitor degradation via HPLC. Include dark controls to isolate thermal effects .
  • Thermal Stability : Conduct accelerated stability studies (40–60°C, 75% RH) over 4–12 weeks. Kinetic modeling (Arrhenius equation) extrapolates shelf life at 25°C.

Q. How can researchers address discrepancies in biological activity data for This compound across cell-based assays?

  • Methodological Answer :
  • Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values in different cell lines (e.g., HEK-293 vs. HepG2). Normalize data to internal controls (e.g., ATP levels for viability).
  • Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., amine derivatives) that may contribute to observed effects .
  • Batch Variability : Replicate synthesis and purity checks (≥95% by HPLC) to minimize compound-driven variability .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxy-3-nitrophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxy-3-nitrophenyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.